(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a phenoxymethyl group attached to a benzimidazole ring, which is further connected to a piperidine ring and a thiophenyl group. The exact structure can be determined using techniques such as NMR spectroscopy .Scientific Research Applications
Synthesis and Fluorescence Properties
One study focuses on the synthesis and fluorescence properties of benzimidazole derivatives, underscoring their potential as fluorescent probes for metal ions like Zn^2+. The research demonstrates that certain synthesized compounds can coordinate with Zn^2+, resulting in strong fluorescence, suggesting applications in sensing and imaging technologies (Zheng Wen-yao, 2012).
Oligobenzimidazoles for Electronic Applications
Another study elaborates on the synthesis and characterization of oligobenzimidazoles, revealing their electrochemical, electrical, optical, thermal, and rectification properties. This research highlights the potential of benzimidazole derivatives in electronic and optoelectronic devices, offering insights into their conductivity, band gaps, and thermal stability (Siddeswaran Anand & A. Muthusamy, 2018).
Antibacterial Screening
A study on the synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole compounds, including derivatives similar in structure to the queried compound, demonstrates their effectiveness against various bacterial strains. This highlights the antimicrobial potential of such derivatives, suggesting avenues for developing new antibacterial agents (V. P. Landage, D. R. Thube, & B. Karale, 2019).
Corrosion Inhibition
Research into benzimidazole derivatives as corrosion inhibitors for metals in acidic environments provides insight into their protective properties. This work is significant for industries seeking materials that can prevent corrosion, extending the life and reliability of metal components (M. Yadav et al., 2016).
Cancer Research and Therapeutics
The exploration of benzimidazole derivatives in cancer research, particularly as selective estrogen receptor modulators (SERMs), underscores their potential in developing treatments for hormone-responsive cancers. These compounds exhibit promising anti-cancer properties, suggesting their role in future therapeutic strategies (A. Palkowitz et al., 1997).
Mechanism of Action
Target of Action
The compound contains a benzimidazole moiety, which is a common pharmacophore in medicinal chemistry . Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The specific targets of “2-(phenoxymethyl)-1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole” or “(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-2-yl)methanone” would depend on the specific functional groups and structure of the compound.
Mode of Action
The mode of action would depend on the specific targets of the compound. Benzimidazoles generally work by binding to specific enzymes or receptors in the body, thereby modulating their activity .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Benzimidazoles can affect a variety of biochemical pathways due to their broad range of biological activities .
properties
IUPAC Name |
[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c29-25(23-11-6-16-31-23)27-14-12-19(13-15-27)17-28-22-10-5-4-9-21(22)26-24(28)18-30-20-7-2-1-3-8-20/h1-11,16,19H,12-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPUQCACHBZAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)C(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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